Synthesis and characterization of 4-Hydroxybenzo[b]thiophene-2-carbonitrile
Synthesis and characterization of 4-Hydroxybenzo[b]thiophene-2-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxybenzo[b]thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 4-Hydroxybenzo[b]thiophene-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a core structure in numerous pharmacologically active molecules. The strategic placement of hydroxyl and nitrile functional groups offers versatile handles for further chemical modifications, making this compound a valuable building block in drug discovery programs.
Strategic Approach to Synthesis
A direct, one-pot synthesis of 4-Hydroxybenzo[b]thiophene-2-carbonitrile is not well-established in the current literature. Therefore, a rational, multi-step synthetic pathway is proposed, commencing with the construction of the core benzothiophene ring system, followed by sequential functionalization to introduce the desired nitrile group. This approach prioritizes regioselectivity and utilizes well-understood, reliable chemical transformations.
The proposed three-step synthesis is as follows:
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Formation of the Core Scaffold : Synthesis of 4-Hydroxybenzo[b]thiophene.
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Regioselective Halogenation : Bromination at the electron-rich 2-position of the benzothiophene ring.
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Nitrile Group Introduction : Copper-mediated cyanation of the 2-bromo intermediate.
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} A high-level overview of the proposed synthetic pathway.
Part 1: Detailed Synthetic Protocols
Step 1: Synthesis of 4-Hydroxybenzo[b]thiophene
The synthesis of the 4-hydroxybenzo[b]thiophene core can be achieved through a cyclocarbonylation and saponification process, as detailed in patent literature.[1] This method provides an efficient route to the key intermediate from readily available precursors.
Protocol:
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Reaction Setup : In a suitable reaction vessel, a precursor such as a 2-alkynyl-substituted phenol derivative is dissolved in an appropriate solvent.
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Cyclocarbonylation : The reaction mixture is subjected to a carbon monoxide atmosphere in the presence of a carbonylation catalyst. This step facilitates the cyclization to form the benzothiophene ring system, yielding a carboxylic acid ester derivative.[1]
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Saponification : Following the cyclocarbonylation, a base is added to the reaction medium to achieve a pH between 8 and 14. This step hydrolyzes the ester to yield the desired 4-hydroxybenzo[b]thiophene.[1]
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Work-up and Purification : The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.
Causality: This approach is advantageous as it builds the heterocyclic core in a convergent manner and allows for the use of crude starting material from the initial step without extensive purification.[1]
Step 2: Regioselective Bromination of 4-Hydroxybenzo[b]thiophene
The 2-position of the benzo[b]thiophene ring is electronically activated and susceptible to electrophilic substitution. Bromination can be achieved with high regioselectivity using N-bromosuccinimide (NBS).
Protocol:
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Reaction Setup : Dissolve 4-hydroxybenzo[b]thiophene (1.0 equivalent) in acetonitrile in a round-bottomed flask and cool the solution to 0 °C under a nitrogen atmosphere.[2]
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Reagent Addition : Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 2-bromo-4-hydroxybenzo[b]thiophene.
Causality: Acetonitrile is a suitable polar aprotic solvent for this reaction. Using NBS provides a reliable source of electrophilic bromine, and the mild reaction conditions help to prevent over-bromination or other side reactions.
Step 3: Copper-Mediated Cyanation
The conversion of the 2-bromo intermediate to the final 2-carbonitrile product can be accomplished via a copper-mediated cyanation reaction. This method is a practical and established approach for introducing a nitrile group onto an aromatic ring.[3]
Protocol:
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Reaction Setup : In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-bromo-4-hydroxybenzo[b]thiophene (1.0 equivalent), copper(I) cyanide (1.2 equivalents), and a suitable high-boiling solvent such as DMF or NMP.
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Reaction Conditions : Heat the reaction mixture to reflux (typically 140-160 °C) and maintain this temperature for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Work-up and Purification : Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 4-Hydroxybenzo[b]thiophene-2-carbonitrile.
Causality: The use of a copper(I) salt is crucial for facilitating the nucleophilic substitution of the bromide with cyanide. High temperatures are typically required to drive this reaction to completion. The work-up with an iron(III) chloride solution helps to remove residual copper salts from the product.
Part 2: Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.
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} Workflow for the analytical characterization of the final product.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the proton environment in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenolic -OH | 9.0 - 11.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent; D₂O exchangeable. |
| Aromatic C-H | 7.0 - 8.0 | Multiplets | The exact shifts and coupling patterns will depend on the substitution pattern of the benzothiophene ring. |
| Thiophene C-H | ~7.5 | Singlet | A singlet is expected for the proton at the 3-position. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=N (Nitrile) | 115 - 125 | |
| Aromatic/Thiophene C | 110 - 150 | |
| C-OH (Phenolic) | 150 - 160 |
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (Phenolic) | 3200 - 3600 | Broad |
| C≡N (Nitrile) | 2220 - 2260 | Sharp, medium intensity |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak |
| C-O (Phenolic) | 1200 - 1300 | Strong |
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. For 4-Hydroxybenzo[b]thiophene-2-carbonitrile (C₉H₅NOS), the expected molecular weight is approximately 175.21 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Expected Data:
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Molecular Ion (M⁺) : m/z ≈ 175.0143 (calculated for C₉H₅NOS)
References
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